molecular formula C14H15FO3 B12340016 Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Cat. No.: B12340016
M. Wt: 250.26 g/mol
InChI Key: FBEXIOCXOBDPSZ-JXMROGBWSA-N
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Description

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a chemical compound with the molecular formula C14H15FO3. This compound is known for its unique structure, which includes a fluoro and methoxy group attached to an indene moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves several steps. One common method includes the reaction of 6-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

ethyl (2E)-2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3/b10-7+

InChI Key

FBEXIOCXOBDPSZ-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=CC(=C(C=C21)F)OC

Canonical SMILES

CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC

Origin of Product

United States

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